N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a 3-methoxyphenyl group and a morpholinosulfonyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 3-methoxyphenylamine: This can be achieved by nitration of anisole followed by reduction of the nitro group to form 3-methoxyaniline.
Preparation of 4-(morpholinosulfonyl)benzoic acid:
Coupling Reaction: The final step involves coupling 3-methoxyphenylamine with 4-(morpholinosulfonyl)benzoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in intermediates can be reduced to an amine group.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-hydroxyphenyl derivatives, while reduction of nitro intermediates results in amine derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-(3-methoxyphenyl)benzamide: Similar structure with a fluorine substitution.
N-(3-methoxyphenyl)benzamide: Lacks the morpholinosulfonyl group.
4-(morpholinosulfonyl)benzamide: Lacks the 3-methoxyphenyl group.
Uniqueness
N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide is unique due to the presence of both the 3-methoxyphenyl and morpholinosulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-16-4-2-3-15(13-16)19-18(21)14-5-7-17(8-6-14)26(22,23)20-9-11-25-12-10-20/h2-8,13H,9-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIMAIDSDLRLJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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